molecular formula C23H29N7O3 B4630434 N-(2-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide

N-(2-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide

Cat. No. B4630434
M. Wt: 451.5 g/mol
InChI Key: AJIWERQHPCCTMT-UHFFFAOYSA-N
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Description

  • No specific introduction related to "N-(2-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide" was found. However, compounds with similar structures have been studied for their potential therapeutic effects, such as in the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Synthesis Analysis

  • Compounds similar to the target compound have been synthesized using various methods. For instance, a microwave-assisted “one-pot” synthesis method has been used for creating piperazino pyrimidinyl acetamides (Kanagarajan et al., 2013).

Molecular Structure Analysis

  • The molecular structure of related compounds often includes elements such as a piperazine unit, which has been shown to enhance aqueous solubility and improve oral absorption (Shibuya et al., 2018).

Chemical Reactions and Properties

  • Specific chemical reactions or properties of the exact compound were not detailed. However, compounds with similar structures, like pyrimidinyl piperazine derivatives, have been studied for their biological activities, such as acting as dopamine receptor agonists (Matulenko et al., 2004).

Physical Properties Analysis

  • The physical properties of compounds in this category can vary. For instance, the insertion of a piperazine unit has been noted to significantly enhance the aqueous solubility of similar compounds (Shibuya et al., 2018).

Chemical Properties Analysis

  • For related compounds, modifications in their chemical structure, such as the incorporation of a piperazine unit, have resulted in marked changes in their pharmacological properties, like improved solubility and oral absorption (Shibuya et al., 2018).

Scientific Research Applications

Antimicrobial Applications

Oxazolidinones, a class to which the compound is closely related, demonstrate significant antibacterial activity against a variety of clinically important pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus species. These compounds work by inhibiting bacterial protein synthesis and have shown effectiveness against strains resistant to other antibiotics, without rapid resistance development in vitro (Zurenko et al., 1996).

Anti-inflammatory and Analgesic Applications

The synthetic pathways leading to the creation of novel chemical entities derived from related structures have demonstrated significant anti-inflammatory and analgesic activities. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1/COX-2), suggesting their potential use as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Modulation of Biochemical Pathways

A pyrimidylpiperazine derivative closely related to the queried compound acts as a dual cytokine regulator, inhibiting tumor necrosis factor-alpha while augmenting interleukin-10 production. This dual action offers potential therapeutic applications in managing septic shock, rheumatoid arthritis, and Crohn's diseases by modulating inflammatory pathways (Fukuda et al., 2000).

Gastrointestinal Motility

Compounds structurally similar to the one have been explored for their potential as motilin receptor agonists, influencing gastrointestinal motility. This application is particularly relevant in the development of treatments for gastrointestinal disorders, showcasing the compound's versatility in affecting various biological pathways (Westaway et al., 2009).

properties

IUPAC Name

N-(2-methylphenyl)-2-[3-oxo-1-[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]piperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O3/c1-17-5-2-3-6-18(17)27-20(31)15-19-22(33)24-9-10-30(19)21(32)16-28-11-13-29(14-12-28)23-25-7-4-8-26-23/h2-8,19H,9-16H2,1H3,(H,24,33)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIWERQHPCCTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide
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N-(2-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide
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N-(2-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide
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N-(2-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide
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N-(2-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide
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N-(2-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide

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